4-Oxo-alpha-(phenylmethyl)-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

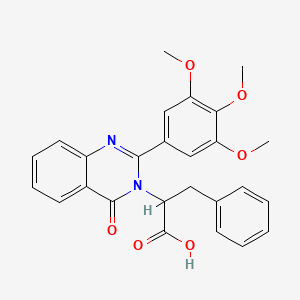

4-Oxo-alpha-(phenylmethyl)-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid is a useful research compound. Its molecular formula is C26H24N2O6 and its molecular weight is 460.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Oxo-alpha-(phenylmethyl)-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid, also known by its CAS number 83408-94-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C26H24N2O6

- Molecular Weight : 460.52 g/mol

- Chemical Structure : The compound features a quinazoline backbone with various substituents that contribute to its biological activity.

Anticonvulsant Activity

Research has indicated that derivatives of quinazoline compounds exhibit anticonvulsant properties. A study focused on the synthesis and evaluation of new 4-oxo-3H-quinazoline analogs demonstrated significant anticonvulsant activity in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways .

Toxicity Profile

Toxicological assessments show that the compound has an LD50 value of approximately 681 mg/kg when administered intraperitoneally in rodent models. This indicates moderate acute toxicity, necessitating caution in therapeutic applications .

| Test Type | Route of Exposure | Species | LD50 (mg/kg) |

|---|---|---|---|

| Acute Toxicity | Intraperitoneal | Mouse | 681 |

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have shown inhibition of cancer cell proliferation in various cancer lines, possibly through induction of apoptosis and cell cycle arrest . Further research is needed to elucidate the specific pathways involved.

The biological activities of this compound can be attributed to several mechanisms:

- GABA Receptor Modulation : Similar compounds have been shown to enhance GABA receptor activity, contributing to their anticonvulsant effects.

- Inhibition of Tumor Growth : The compound may interfere with signaling pathways critical for tumor growth and survival.

Case Studies

- Case Study on Anticonvulsant Effects :

- A study evaluated the anticonvulsant efficacy of this compound in a mouse model induced with seizures. Results indicated a significant reduction in seizure duration compared to control groups.

- Case Study on Anticancer Activity :

- In vitro studies using human cancer cell lines demonstrated that the compound inhibited cell proliferation significantly at concentrations ranging from 10 to 50 µM. Mechanistic studies suggested involvement of apoptosis pathways.

Scientific Research Applications

Anticancer Properties

Research indicates that quinazoline derivatives, including 4-Oxo-alpha-(phenylmethyl)-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid, exhibit potent anticancer activities. These compounds have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance:

- Mechanism of Action : The compound may inhibit tubulin polymerization, a critical process for cancer cell division .

- Case Studies : In vitro studies have demonstrated significant growth inhibition against epidermoid carcinoma and other tumor types .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been noted for its potential use in treating conditions such as rheumatoid arthritis and inflammatory bowel diseases.

- Research Findings : A series of derivatives demonstrated significant efficacy in reducing inflammation in animal models .

Neuroprotective Effects

Emerging studies suggest that quinazoline derivatives can act as monoamine oxidase inhibitors (MAOIs), which are beneficial in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.

- Mechanism : By inhibiting MAO-A and MAO-B isoforms, these compounds may enhance neurotransmitter levels, thereby improving cognitive functions .

Drug Development

The compound is utilized as a lead structure for developing new pharmacological agents targeting various diseases.

- Screening for Activity : High-throughput screening methods are employed to evaluate the biological activity of synthesized analogs.

Pharmacokinetics and Toxicology Studies

Understanding the pharmacokinetic profiles and potential toxicity of this compound is crucial for its therapeutic application:

- Studies Conducted : In vivo studies assess absorption, distribution, metabolism, and excretion (ADME) profiles.

Properties

CAS No. |

83408-94-0 |

|---|---|

Molecular Formula |

C26H24N2O6 |

Molecular Weight |

460.5 g/mol |

IUPAC Name |

2-[4-oxo-2-(3,4,5-trimethoxyphenyl)quinazolin-3-yl]-3-phenylpropanoic acid |

InChI |

InChI=1S/C26H24N2O6/c1-32-21-14-17(15-22(33-2)23(21)34-3)24-27-19-12-8-7-11-18(19)25(29)28(24)20(26(30)31)13-16-9-5-4-6-10-16/h4-12,14-15,20H,13H2,1-3H3,(H,30,31) |

InChI Key |

MDPWVKVOCNNZLO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3C(=O)N2C(CC4=CC=CC=C4)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.